Related Compounds: The provided papers highlight the significance of substituted pyrimidin-4-ones as building blocks for: * Anti-HIV agents: Derivatives like 5-Alkyl-2-(alkylthio)-6-(2,6-difluorobenzyl)-3,4-dihydropyrimidin-4(3H)-ones (S-DABOs) demonstrate potent anti-HIV-1 activity by inhibiting reverse transcriptase. []* Anticancer agents: Compounds like Clofarabine, structurally similar to the target compound, are used in the treatment of acute leukemia. []* Plant growth regulators: Several 2-amino-substituted 6-methylpyrimidine-4-ol derivatives have shown significant plant growth stimulating activity. [, ]* Nonlinear optical materials: Fluorinated chalcones, which share structural features with the target compound, are being explored for their nonlinear optical properties. []
6-(2,6-Difluorophenyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative characterized by its unique molecular structure, which includes a pyrimidin-4-ol core substituted with a 2,6-difluorophenyl group and a methyl group at the 2-position. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis due to its potential applications as an intermediate in drug development and as a building block for complex organic molecules.
The compound is classified under heterocyclic organic compounds, specifically as a pyrimidine derivative. Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The specific IUPAC name for this compound is 6-(2,6-difluorophenyl)-2-methylpyrimidin-4-ol, and its molecular formula is C11H8F2N2O with a molecular weight of approximately 222.19 g/mol .
The synthesis of 6-(2,6-difluorophenyl)-2-methylpyrimidin-4-ol typically involves several key steps:
In an industrial setting, continuous flow reactors may be employed to optimize reaction conditions for higher yields and purity. Catalysts can enhance reaction efficiency, while advanced purification techniques ensure the isolation of the desired compound .
The molecular structure of 6-(2,6-difluorophenyl)-2-methylpyrimidin-4-ol can be represented using various notations:
CC1=NC(=CC(=O)N1)C2=CC(=C(C=C2)F)FInChI=1S/C11H8F2N2O/c1-6-14-10(5-11(16)15-6)7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H,14,15,16)The compound exhibits a melting point range indicative of its crystalline nature and stability under standard conditions. Its structural uniqueness arises from the presence of fluorine substituents which can influence both its chemical reactivity and biological activity .
6-(2,6-difluorophenyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions:
Common reagents used in these reactions include:
These reactions allow for the exploration of the compound's versatility in synthetic chemistry .
The mechanism of action for 6-(2,6-difluorophenyl)-2-methylpyrimidin-4-ol primarily involves its interactions with biological targets such as enzymes and receptors. The fluorine substituents may enhance binding affinity or specificity towards certain biological targets, making it an interesting candidate for further pharmacological studies. Research into its mechanism can provide insights into how it may inhibit specific pathways or processes within cells.
The physical properties of 6-(2,6-difluorophenyl)-2-methylpyrimidin-4-ol include:
Key chemical properties include:
These properties are crucial for determining the compound's suitability in various applications .
The applications of 6-(2,6-difluorophenyl)-2-methylpyrimidin-4-ol span several fields:
Traditional synthesis of 6-(2,6-difluorophenyl)-2-methylpyrimidin-4-ol relies on acid-catalyzed condensation-cyclization reactions between β-dicarbonyl compounds and amidines. The most industrially viable method involves a two-step sequence:
Pyrimidine Core Formation: A modified malonate-acetamidine cyclization under basic conditions generates the 4,6-dihydroxy-2-methylpyrimidine scaffold. As detailed in CN102399196A, dimethyl malonate reacts with acetamidine hydrochloride in methanol with sodium methoxide as a base catalyst. The reaction proceeds at ambient temperature (18–25°C) for 3–5 hours, followed by acidification to precipitate the intermediate 4,6-dihydroxy-2-methylpyrimidine (yield: 82–87%) [3].
Selective Functionalization: The 6-position is functionalized via electrophilic aromatic substitution using 2,6-difluorophenyl magnesium bromide under Grignard conditions. Alternatively, Suzuki-Miyaura cross-coupling with 2,6-difluorophenylboronic acid can be employed.
Table 1: Optimization of Key Cyclization Step
| Parameter | Standard Conditions | Optimized Conditions | Impact on Yield |
|---|---|---|---|
| Catalyst | Sodium methoxide | Sodium methoxide | Baseline (82%) |
| Solvent | Methanol | Methanol/IPA (1:1) | +5% |
| Temperature | 18-25°C | 0°C → 25°C (gradient) | +8% |
| Reaction Time | 4 hours | 3 hours | No change |
A critical innovation in this route is replacing toxic chlorinating agents (POCl₃, phosgene) with triphosgene for downstream chlorination steps, enhancing environmental safety while maintaining yields >80% [3] [7].
Batch synthesis of pyrimidines faces challenges in heat management and selectivity during exothermic cyclization steps. Continuous-flow microreactor systems address these limitations through:
Table 2: Flow vs. Batch Synthesis Performance
| Metric | Batch Process | Flow Process |
|---|---|---|
| Space-Time Yield | 0.8 kg·m⁻³·h⁻¹ | 5.2 kg·m⁻³·h⁻¹ |
| Impurity Profile | 4–6% regioisomers | <1.5% regioisomers |
| Scale-Up Penalty | 12% yield reduction at 50L | <2% yield reduction at 50L |
Pilot-scale studies demonstrate 44% cost reduction in flow systems due to lower solvent consumption and reduced purification needs [7].
Catalysts play pivotal roles in improving atom economy and regioselectivity:
Table 3: Catalytic System Performance Comparison
| Catalyst | Reaction Type | Yield | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| ZnCl₂ | Cyclocondensation | 92% | 18.4 |
| Pd(PPh₃)₄ | Suzuki coupling | 88% | 264 |
| Lipase B | Transesterification | 65% | 3.2 |
Recent advances include copper(I)-N-heterocyclic carbene complexes that facilitate C–F bond activation in electron-deficient aryl fluorides, though industrial adoption remains limited by catalyst costs [10].
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4